5-Butyl-3-phenyl-4,5-dihydroisoxazole
Description
Structure
3D Structure
Properties
CAS No. |
1017-09-0 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-butyl-3-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-12-10-13(14-15-12)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3 |
InChI Key |
ZEWAYBWKLIQBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Mechanistic Elucidation and Theoretical Investigations of 4,5 Dihydroisoxazole Formation
Computational Chemistry and Quantum-Chemical Calculations on Dihydroisoxazole (B8533529) Synthesis
Computational methods, particularly those rooted in quantum mechanics, provide a powerful lens through which to examine the formation of dihydroisoxazoles at a molecular level. cuny.edu These theoretical calculations allow for the detailed study of molecular geometries, electronic structures, and the energetics of reactants, transition states, and products. cuny.eduresearchgate.net By simulating reaction pathways, researchers can gain a fundamental understanding of the factors that govern the reaction's course and efficiency.
Among the various computational approaches, Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for investigating 1,3-dipolar cycloaddition reactions due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov These theoretical studies are instrumental in mapping potential energy surfaces, identifying intermediates, and calculating the energy barriers associated with different mechanistic pathways, thereby providing a comprehensive picture of the reaction dynamics. cuny.edu
Density Functional Theory (DFT) calculations are a cornerstone in the mechanistic investigation of 4,5-dihydroisoxazole synthesis. mdpi.com This quantum mechanical approach allows for the precise calculation of the electronic energy of a molecular system based on its electron density, providing accurate geometries and energies for all species along a proposed reaction coordinate. mdpi.com DFT methods, such as B3LYP and M06-2X, are frequently employed to explore the potential energy surface of the cycloaddition reaction. cuny.edunih.gov
These studies can effectively model the reaction between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile) to form the dihydroisoxazole ring. For the synthesis of a compound like 5-Butyl-3-phenyl-4,5-dihydroisoxazole, the reaction would involve benzonitrile (B105546) oxide and 1-hexene. DFT calculations can predict the regiochemical outcome—that is, whether the butyl group ends up at the C5 position, as the name implies, or the C4 position. This is achieved by calculating the activation energies for the two possible pathways, with the lower energy barrier corresponding to the major product observed experimentally. mdpi.com Such studies have demonstrated the utility of DFT in corroborating and explaining experimental outcomes in 1,3-dipolar cycloadditions. mdpi.com
Table 1: Common DFT Functionals Used in Cycloaddition Studies
| Functional | Description | Typical Application |
|---|---|---|
| B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and energy calculations of organic reactions. |
| M06-2X | A high-nonlocality hybrid meta-GGA functional. | Well-suited for studying noncovalent interactions, reaction kinetics, and thermodynamics of main-group elements. cuny.edu |
| ωB97XD | A long-range corrected hybrid functional that includes empirical dispersion corrections. | Often used for accurate barrier height and non-covalent interaction calculations. mdpi.com |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to rationalize the reactivity and selectivity of pericyclic reactions, including the [3+2] cycloaddition that forms dihydroisoxazoles. numberanalytics.comwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnih.gov In the context of dihydroisoxazole synthesis, the reaction is typically controlled by the interaction between the HOMO of the alkene and the LUMO of the nitrile oxide, or vice versa.
The relative energies of these frontier orbitals determine the reaction's feasibility and rate. A smaller energy gap between the interacting HOMO and LUMO leads to a stronger stabilizing interaction and a lower activation barrier, thus facilitating the reaction. wikipedia.org FMO analysis can also predict the regioselectivity of the cycloaddition. The reaction proceeds in a way that maximizes the overlap between the atomic orbitals with the largest coefficients in the respective HOMO and LUMO. libretexts.org For instance, in the reaction forming this compound, the preferred orientation is the one where the larger orbital coefficient on the oxygen of the benzonitrile oxide's LUMO aligns with the larger coefficient on the terminal carbon of 1-hexene's HOMO (or vice versa), leading to the formation of the 5-substituted regioisomer. Computational programs can readily calculate and visualize these orbitals and their energies, providing a clear rationale for experimentally observed outcomes. researchgate.net
Table 2: FMO Interaction and Reactivity in [3+2] Cycloadditions
| HOMO-LUMO Energy Gap | Interaction Strength | Predicted Reaction Rate |
|---|---|---|
| Small | Strong | Fast |
| Large | Weak | Slow |
A critical aspect of computational mechanistic studies is the identification and characterization of transition states (TS). cuny.edu A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction. For the formation of the 4,5-dihydroisoxazole ring, DFT calculations are employed to locate the geometry of the transition state for the cycloaddition. nih.gov This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a structure that is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
Once the TS is located, its energy relative to the reactants provides the activation energy (energy barrier) for the reaction. cuny.edu By comparing the activation energies for different possible pathways (e.g., concerted vs. stepwise, or pathways leading to different regioisomers), chemists can predict the most likely mechanism and the major product. nih.gov For example, a lower activation energy for a concerted pathway compared to any stepwise alternative would suggest the reaction proceeds in a single, synchronous step. nih.gov Energy profiles, which plot the energy of the system as it progresses from reactants to products through the transition state, provide a clear visual representation of the reaction's kinetics and thermodynamics.
Reaction Mechanism Probing (Concerted vs. Stepwise) in Dihydroisoxazole Synthesis
A central question in the study of 1,3-dipolar cycloadditions is whether the reaction proceeds through a concerted or a stepwise mechanism. A concerted reaction involves the simultaneous formation of the two new sigma bonds in a single transition state, without any intermediates. quora.com Conversely, a stepwise mechanism involves the formation of one bond first, leading to a discrete diradical or zwitterionic intermediate, which then undergoes a second ring-closing step to form the final product. nih.govquora.com
Computational studies have been pivotal in addressing this debate for the synthesis of dihydroisoxazoles. By calculating the energy profiles for both potential mechanisms, researchers can determine which is more energetically favorable. researchgate.net For most 1,3-dipolar cycloadditions of nitrile oxides with simple alkenes, theoretical calculations consistently predict a concerted, albeit often asynchronous, mechanism. nih.gov An asynchronous transition state is one where the two new bonds are forming at slightly different rates, but no stable intermediate is formed.
However, the possibility of a stepwise mechanism cannot be entirely dismissed, especially when the reactants have electronic properties that could stabilize a diradical or zwitterionic intermediate. researchgate.net For example, highly reactive or antiaromatic dipolarophiles might favor a stepwise pathway. researchgate.net Ultimately, the competition between concerted and stepwise pathways is determined by the specific electronic nature of the nitrile oxide and the alkene. researchgate.netresearchgate.net
Table 3: Comparison of Concerted and Stepwise Cycloaddition Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Transition States | One | Two or more |
| Intermediates | None | At least one (e.g., diradical, zwitterion) |
| Bond Formation | Simultaneous (synchronous or asynchronous) | Sequential |
| Commonality | Generally favored for nitrile oxide cycloadditions. nih.gov | Can compete in systems with stabilized intermediates. researchgate.netresearchgate.net |
Solvent Effects and Catalysis in 4,5-Dihydroisoxazole Synthesis
While theoretical calculations are often performed on gas-phase models, the synthesis of 4,5-dihydroisoxazoles is typically conducted in a solvent. Solvents can significantly influence reaction rates and selectivities by stabilizing or destabilizing reactants, transition states, and products to different extents. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net These calculations often show that polar solvents can influence the energy barrier of the cycloaddition, although the effect may vary depending on the polarity of the transition state relative to the reactants. beilstein-journals.org
Catalysis offers another powerful tool for controlling the synthesis of 4,5-dihydroisoxazoles. Both acid and base catalysis have been reported. For instance, acids like p-toluenesulfonic acid (p-TsOH) can facilitate the in situ generation of nitrile oxides from α-nitroketones, which then undergo cycloaddition. mdpi.com Bases are often used to generate nitrile oxides from hydroximoyl chlorides. nih.gov Additionally, metal-based catalysts, such as those involving silver or copper, have been developed to promote the reaction, often under milder conditions and with improved yields and selectivities. nih.govorganic-chemistry.org Computational studies can help elucidate the role of the catalyst by modeling its interaction with the reactants and its effect on the transition state structure and energy, thereby guiding the development of more efficient catalytic systems.
Advanced Structural Characterization and Spectroscopic Analysis for 5 Butyl 3 Phenyl 4,5 Dihydroisoxazole Derivatives
X-ray Crystallography for Absolute Configuration Determination of Dihydroisoxazoles
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral centers. nih.govnih.govspringernature.com For derivatives of 4,5-dihydroisoxazole, this technique provides unambiguous evidence of the relative and absolute stereochemistry of substituents on the heterocyclic ring.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the arrangement of atoms within the crystal lattice. For chiral, enantiomerically pure compounds, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion of the X-rays. nih.gov A key metric in this determination is the Flack parameter, which should ideally be close to zero for the correct enantiomer. nih.gov
While obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenge, the structural information it provides is invaluable for understanding the molecule's biological activity and chemical reactivity. researchgate.net In cases where the molecule itself contains only light atoms (like carbon, nitrogen, and oxygen), determining the absolute configuration can be more difficult due to the weak anomalous scattering effect. researchgate.netmit.edued.ac.uk However, recent advancements in methodology and instrumentation have made it increasingly possible to determine the absolute configuration of such "light-atom" structures. mit.edued.ac.uk
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 5-Butyl-3-phenyl-4,5-dihydroisoxazole derivatives, ¹H and ¹³C NMR spectra provide fundamental information about the carbon and hydrogen framework. acs.org
Advanced 2D NMR techniques are particularly crucial for determining the stereochemistry and conformation of the dihydroisoxazole (B8533529) ring:
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is instrumental in determining the spatial proximity of protons. For the dihydroisoxazole ring, NOESY can reveal through-space correlations between protons on the ring and its substituents, helping to establish their relative stereochemistry (cis or trans).
Correlation Spectroscopy (COSY): COSY spectra identify protons that are coupled to each other, typically through two or three bonds. This helps in assigning the signals of the protons on the dihydroisoxazole ring and the butyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the connectivity of the entire molecule, including the attachment of the phenyl and butyl groups to the dihydroisoxazole ring.
The chemical shifts of the protons on the 4,5-dihydroisoxazole ring, particularly H-4 and H-5, and their coupling constants (J-values) are highly informative about their relative stereochemistry. For instance, the magnitude of the coupling constant between H-4 and H-5 can often distinguish between cis and trans isomers.
Table 1: Representative ¹H NMR Data for 3,5-Disubstituted 4,5-Dihydroisoxazoles
| Proton | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (Hz) Range |
|---|---|---|---|
| H-4a | 2.90 - 3.50 | dd | J(H4a,H4b) = 16-18, J(H4a,H5) = 8-10 |
| H-4b | 3.30 - 3.80 | dd | J(H4b,H4a) = 16-18, J(H4b,H5) = 10-12 |
Table 2: Representative ¹³C NMR Data for the 4,5-Dihydroisoxazole Ring
| Carbon | Chemical Shift (ppm) Range |
|---|---|
| C-3 | 155 - 160 |
| C-4 | 38 - 45 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis of Dihydroisoxazoles
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula. acs.org
Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide valuable structural information. The fragmentation of the 4,5-dihydroisoxazole ring can proceed through several pathways, often involving cleavage of the N-O bond and subsequent rearrangements. Common fragments observed in the mass spectra of 3-phenyl-4,5-dihydroisoxazole derivatives include ions corresponding to the benzoyl group and losses of small neutral molecules. A significant fragment often observed is related to the benzylic position of the eugenol moiety. sbq.org.br
The analysis of these fragmentation patterns can help to confirm the identity of the compound and distinguish it from its isomers.
Table 3: Common Fragmentation Pathways for 3-Phenyl-4,5-dihydroisoxazoles
| Fragmentation Pathway | Description |
|---|---|
| N-O Bond Cleavage | Initial cleavage of the weak N-O bond is a common fragmentation route. |
| Retro-Diels-Alder Reaction | The dihydroisoxazole ring can undergo a retro [3+2] cycloaddition, leading to the formation of a nitrile oxide and an alkene. |
Vibrational Spectroscopy (FTIR) for Functional Group Identification in Dihydroisoxazole Structures
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. sbq.org.br The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key vibrational modes for this compound include:
C=N stretching: The carbon-nitrogen double bond of the isoxazoline (B3343090) ring typically shows a stretching vibration in the region of 1600-1560 cm⁻¹. sbq.org.br
C-O stretching: The carbon-oxygen single bond within the ring will have a characteristic stretch, often observed around 1035-1019 cm⁻¹. sbq.org.br
Aromatic C-H stretching: The C-H bonds of the phenyl group will exhibit stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching: The C-H bonds of the butyl group will show stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C stretching: The carbon-carbon double bonds of the phenyl ring will have characteristic absorptions in the 1600-1450 cm⁻¹ region.
The presence and positions of these bands in the FTIR spectrum provide strong evidence for the presence of the 4,5-dihydroisoxazole ring and the phenyl and butyl substituents.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) Range |
|---|---|---|
| C=N (isoxazoline) | Stretching | 1600 - 1560 |
| C-O (isoxazoline) | Stretching | 1035 - 1019 |
| Aromatic C-H | Stretching | > 3000 |
| Aliphatic C-H | Stretching | < 3000 |
Conformational Analysis and Stereochemical Aspects of 4,5-Dihydroisoxazole Ring Systems
The 4,5-dihydroisoxazole ring is not planar and can adopt various conformations. The preferred conformation is influenced by the nature and stereochemistry of the substituents at the C-3, C-4, and C-5 positions.
The five-membered dihydroisoxazole ring typically adopts an envelope or a twisted conformation to minimize steric strain and torsional strain. In the envelope conformation, one atom is out of the plane of the other four. In the twisted conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
Structure Activity Relationship Sar Studies and Molecular Interactions of 4,5 Dihydroisoxazoles
Design Principles for Modulating Molecular Properties of Dihydroisoxazole (B8533529) Derivatives
The design of 4,5-dihydroisoxazole derivatives is guided by principles aimed at optimizing their pharmacological profile. A key strategy involves the modification of substituents at the C3 and C5 positions of the heterocyclic ring. The inherent reactivity and structural features of the dihydroisoxazole nucleus can be fine-tuned through these substitutions to enhance potency, selectivity, and pharmacokinetic properties.
A notable design principle is the substitution of an isoxazole (B147169) ring with a 4,5-dihydroisoxazole ring. This modification has been shown to broaden the antibacterial spectrum and significantly increase activity against certain bacterial strains, suggesting that the three-dimensional structure of the dihydro- form is beneficial for target interaction. nih.gov Furthermore, the synthesis of hybrid molecules, where the dihydroisoxazole moiety is combined with other pharmacologically active scaffolds, is a common strategy to create compounds with novel or enhanced biological effects. nih.govnuph.edu.ua The synthesis of these compounds often relies on 1,3-dipolar cycloaddition reactions, which offer a high degree of regio- and stereoselectivity, allowing for precise control over the final molecular architecture. researchgate.net
The primary goals in modulating the molecular properties of these derivatives include:
Enhancing Potency: Introducing functional groups that can form strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Improving Selectivity: Modifying the structure to favor binding to a specific target enzyme or receptor over others, thereby reducing off-target effects.
Optimizing ADME Properties: Adjusting physicochemical properties like lipophilicity and polarity to improve absorption, distribution, metabolism, and excretion profiles. nuph.edu.ua
Ligand-Target Binding Studies and Molecular Docking Simulations with Dihydroisoxazoles
To elucidate the mechanism of action and guide the design of more effective derivatives, researchers employ ligand-target binding studies and computational tools like molecular docking simulations. drughunter.com These methods provide insights into how dihydroisoxazole compounds orient themselves within the active site of a biological target and identify the key molecular interactions that stabilize the ligand-receptor complex. nih.govmdpi.com
Molecular docking studies have been instrumental in understanding the SAR of this class. For instance, in the development of novel inhibitors for the bacterial cell division protein FtsZ, docking simulations were used to rationalize the observed antibacterial activity of 4,5-dihydroisoxazole-containing benzamide (B126) derivatives. nih.gov These studies help visualize the binding mode and predict the binding affinity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. ajchem-a.com
Similarly, docking studies have been performed on 3,5-disubstituted-4,5-dihydroisoxazole derivatives against glucosamine-6-phosphate synthase, a key enzyme in microbial cell wall biosynthesis, to explore their potential as antimicrobial agents. researchgate.net Docking poses for anti-inflammatory dihydroisoxazole derivatives have also been obtained within the active site of the human cyclooxygenase-2 (COX-2) enzyme, revealing the structural basis for their activity. nih.gov These computational analyses are critical for a rational, structure-based drug design approach. pensoft.net
Table 1: Examples of Molecular Docking Studies with Dihydroisoxazole Derivatives
| Biological Target | Dihydroisoxazole Derivative Type | Key Findings from Docking Study |
|---|---|---|
| FtsZ Protein | 4,5-Dihydroisoxazole-containing benzamides | Results were used to explain structure-activity relationships for antibacterial activity. nih.gov |
| Glucosamine-6-phosphate synthase | 3,5-disubstituted-4,5-dihydroisoxazoles | Investigated potential binding modes to guide the development of antimicrobial agents. researchgate.net |
| Cyclooxygenase-2 (COX-2) | Substituted 4,5-dihydro-2H-indazoles | Docking poses revealed interactions within the enzyme's active site, correlating with anti-inflammatory activity. nih.gov |
| Penicillin-Binding Protein (PBP4) | Dihydrothiazole derivatives (related heterocycles) | Showed binding energies comparable to reference drugs, suggesting potential antibacterial mechanisms. nih.gov |
Influence of Substituents on Dihydroisoxazole Molecular Interactions
The nature and position of substituents on the 4,5-dihydroisoxazole scaffold and its appended rings, such as the phenyl group in 5-Butyl-3-phenyl-4,5-dihydroisoxazole, have a profound impact on molecular interactions and biological activity. SAR analyses reveal that even minor changes can lead to significant differences in potency and selectivity.
For example, in a series of tetrahydroquinoline/4,5-dihydroisoxazole hybrids designed as inhibitors of the breast cancer resistance protein (BCRP/ABCG2), the substituents on the phenyl moiety attached to the isoxazole ring were critical. The presence of a methoxy (B1213986) group on the phenyl ring led to a significant decrease in inhibitory activity. nih.gov Conversely, substituents on other parts of the hybrid molecule, such as the C-6 position of the tetrahydroquinoline scaffold, did not show a relevant influence on activity. nih.gov
Studies on other isoxazole derivatives have consistently shown that the electronic and steric properties of substituents on aromatic rings play a crucial role. For 4-isoxazolyl-1,4-dihydropyridines, the affinity for the calcium channel was dramatically influenced by the nature and position of halogen substituents on an aryl ring. nih.gov Similarly, the type of substituent on the aromatic portion of various isoxazole derivatives has been shown to have a greater impact on antifungal activity. researchgate.net In the case of this compound, the butyl group at C5 likely contributes to hydrophobic interactions within a target's binding pocket, while the phenyl group at C3 can engage in π-stacking or other aromatic interactions.
Table 2: Influence of Substituents on the Activity of Dihydroisoxazole Derivatives
| Compound Series | Position of Substituent | Effect on Biological Activity |
|---|---|---|
| Tetrahydroquinoline/4,5-dihydroisoxazole hybrids | Phenyl moiety on isoxazole ring (C4) | A methoxy group significantly decreased ABCG2 inhibition. nih.gov |
| Tetrahydroquinoline/4,5-dihydroisoxazole hybrids | Tetrahydroquinoline scaffold (C6) | Substituents generally had no relevant influence on ABCG2 inhibition. nih.gov |
| Various isoxazole derivatives | Aromatic substituent on isoxazole ring | Had a significant impact on antifungal activity. researchgate.net |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Nitrogen atom of the indole (B1671886) ring | A hydrophobic group was found to be essential for potent xanthine (B1682287) oxidase inhibition. nih.gov |
Stereochemical Implications on Biological Recognition and Activity of Dihydroisoxazoles
Stereochemistry is a critical factor governing the biological activity of chiral molecules like many 4,5-dihydroisoxazole derivatives. The C4 and C5 atoms of the dihydroisoxazole ring are often stereocenters, meaning the molecule can exist as different enantiomers or diastereomers. These stereoisomers, while having the same chemical formula, possess different three-dimensional arrangements and can interact differently with chiral biological targets like enzymes and receptors. nih.gov
Generally, one enantiomer of a chiral drug is significantly more potent than the other because it can achieve a more optimal fit within the target's binding site. nih.gov The specific stereochemistry of a dihydroisoxazole derivative affects not only its binding affinity but also its pharmacokinetics, including metabolism and distribution. nih.gov
The synthesis of these compounds, typically via 1,3-dipolar cycloaddition, is often highly regio- and stereoselective. researchgate.net This allows for the controlled production of specific stereoisomers, which is essential for developing effective and safe therapeutic agents. For instance, the covalent mechanism of action for some derivatives involves a nucleophilic attack on the C3 position of the dihydroisoxazole ring by a catalytic residue of a target enzyme. The stereochemical configuration of the molecule dictates the precise orientation of this electrophilic carbon relative to the incoming nucleophile, thereby determining whether a reaction and subsequent inhibition can occur. nih.gov
Mechanistic Basis of Biological Activities of 4,5 Dihydroisoxazole Derivatives Excluding Clinical Outcomes
Enzyme Inhibition Studies by Dihydroisoxazoles
Dihydroisoxazole (B8533529) derivatives have been extensively studied as inhibitors of several key enzymes implicated in human disease and microbial survival. The unique chemical properties of the dihydroisoxazole ring, particularly when substituted with reactive groups like halogens, allow for potent and often selective targeting of enzyme active sites.
The identification of a biological target is the foundational step in understanding a compound's mechanism of action and in the rational design of new therapeutic agents. technologynetworks.com For dihydroisoxazole derivatives, several key enzyme targets have been identified and validated.
Transglutaminase 2 (TG2): TG2 is a ubiquitously expressed enzyme that modifies proteins by catalyzing the formation of isopeptide bonds. acs.orgscilit.com Aberrant TG2 activity is linked to the pathogenesis of various human inflammatory and fibrotic diseases, as well as certain cancers. acs.orgscilit.comnih.gov Its role is particularly well-studied in celiac disease, where it deamidates gluten peptides, thereby increasing their immunogenicity. acs.orgacs.org The observation that mice lacking the TG2 gene are developmentally normal has solidified its status as an attractive and viable drug target. acs.orgscilit.com Dihydroisoxazole-based compounds were identified as inhibitors that covalently bind to the active site cysteine of human TG2. acs.org
Filamenting temperature-sensitive mutant Z (FtsZ): In the realm of infectious diseases, the bacterial cell division protein FtsZ has been recognized as a prime target for novel antibacterial agents. mdpi.comresearchgate.net FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cytokinesis; its inhibition leads to cell filamentation and death. researchgate.netnih.gov The validation of FtsZ as a target was advanced by the discovery of compounds like 3-methoxybenzamide (B147233) and the potent inhibitor PC190723, which induce filamentation and whose resistance mutations map to the ftsZ gene. mdpi.com Following this, 4,5-dihydroisoxazole-containing benzamides were rationally designed and synthesized to specifically target FtsZ. nih.gov
Monoamine Oxidase (MAO): MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). nih.govyoutube.com Inhibition of MAO, particularly the B isoform (MAO-B), can increase dopamine levels and is a validated strategy for treating neurodegenerative diseases. youtube.com Based on the structure of previously reported MAO inhibitors, 3,5-diaryl-4,5-dihydroisoxazoles were designed and identified as highly selective inhibitors of MAO-B. nih.govnih.gov
Kinetic studies and binding assays are crucial for quantifying the potency and selectivity of inhibitors. Dihydroisoxazole derivatives have shown varied and potent inhibition profiles against their respective enzyme targets.
Transglutaminase 2 Inhibition: Targeted-covalent inhibitors based on the 3-bromo-4,5-dihydroisoxazole (B8742708) (DHI) scaffold have been developed for TG2. acs.orgscilit.com These compounds function as irreversible inhibitors that target the active site cysteine. acs.orgnih.gov A detailed analysis of their inhibition kinetics reveals that the rate constant for covalent inactivation, k_inh, is often relatively low, which underscores the critical role of noncovalent molecular recognition in the initial binding (K_I) to the enzyme. acs.org Structure-activity relationship (SAR) studies have led to the discovery of inhibitors with significantly improved potency (k_inh/K_I > 2000 min⁻¹M⁻¹) and selectivity over other transglutaminase isoforms like TG1. nih.govnih.gov Stereochemistry also plays a key role, with studies showing that the 5-(S)-dihydroisoxazole stereoisomer is a markedly better inhibitor of human TG2 than its 5-(R) counterpart. nih.govacs.org
Monoamine Oxidase Inhibition: A series of 3,5-diaryl-4,5-dihydroisoxazoles demonstrated highly potent and selective inhibitory activity against the B isoform of MAO, with activity in the nanomolar concentration range. nih.govnih.gov Further investigation into the stereochemistry of these compounds confirmed an enantioselective effect against the MAO-B isoform. nih.gov
FtsZ Inhibition: Benzamide (B126) derivatives containing a 4,5-dihydroisoxazole ring have shown outstanding antibacterial activity by targeting FtsZ. nih.gov Compound A16 , for instance, exhibited Minimum Inhibitory Concentration (MIC) values ranging from ≤0.125 to 0.5 μg/mL against a variety of Staphylococcus aureus strains, including methicillin-resistant (MRSA) and penicillin-resistant isolates. nih.gov
Bovine Serum Albumin (BSA) Binding: The binding interaction of an anticancer indolyl dihydroisoxazole derivative, DHI1 , with BSA was studied using fluorescence quenching. The Stern–Volmer constant (K_sv), which indicates the binding affinity, was shown to increase with temperature (from 8.06 × 10⁴ to 11.09 × 10⁴ M⁻¹), suggesting a moderately strong binding affinity. acs.orgnih.gov
| Compound Class | Target Enzyme | Key Findings | Potency/Binding Values |
|---|---|---|---|
| 3-Bromo-4,5-dihydroisoxazoles | Transglutaminase 2 (TG2) | Irreversible, covalent inhibition of active site cysteine. 5-(S)-isomer is more potent. | k_inh/K_I > 2000 min⁻¹M⁻¹ |
| 3,5-Diaryl-4,5-dihydroisoxazoles | Monoamine Oxidase B (MAO-B) | Selective and potent inhibition. | Nanomolar range activity |
| 4,5-Dihydroisoxazole-containing benzamides (e.g., A16) | FtsZ | Potent antibacterial activity against S. aureus. | MIC ≤0.125-0.5 μg/mL |
| Indolyl dihydroisoxazole (DHI1) | Bovine Serum Albumin (BSA) | Moderately strong binding affinity. | K_sv = 8.06 × 10⁴ M⁻¹ (at 298 K) |
Receptor Modulation and Signaling Pathway Investigations Involving Dihydroisoxazolines
Beyond direct enzyme inhibition, dihydroisoxazole derivatives can modulate cellular functions by interacting with receptors and influencing downstream signaling pathways.
Certain dihydroisoxazole amino acid derivatives have been tested for their activity at glutamate (B1630785) receptors. nih.govacs.org Specifically, stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid and a bicyclic analogue were evaluated at ionotropic and metabotropic glutamate receptor subtypes. Several of these derivatives were identified as potent N-Methyl-D-Aspartate (NMDA) receptor antagonists. nih.govacs.org Further studies on cloned rat NMDA receptors revealed a preference for the NR2A and NR2B subtypes. nih.govacs.org
In the context of cancer biology, the novel indolyl dihydroisoxazole derivative DHI1 was found to disrupt critical cell signaling pathways in leukemia cells. nih.gov Treatment with DHI1 led to the arrest of the cell cycle at the G2/M and S phases. nih.gov This was associated with effects on key signaling proteins that regulate the cell cycle, including p21, Cyclin B1, Cdc2, Wee1, Rb, and Chk1. acs.org Furthermore, DHI1 was shown to inhibit the migration and invasiveness of leukemia cells by disrupting cytoskeletal actin filaments. nih.gov
Molecular Mechanism of Action in Antimicrobial and Antifungal Contexts for Dihydroisoxazole Scaffolds
The dihydroisoxazole scaffold is a key component in compounds designed to combat microbial and fungal pathogens. researchgate.net
Antimicrobial Mechanism: The primary molecular mechanism for the antibacterial activity of this class of compounds is the inhibition of the FtsZ protein. nih.gov FtsZ polymerizes to form the Z-ring at the future division site, which is an essential early step in bacterial cell division. researchgate.net By inhibiting FtsZ, dihydroisoxazole derivatives disrupt the dynamic assembly of the Z-ring. nih.gov This action halts cytokinesis, causing the bacteria to elongate into filamentous forms, which ultimately leads to cell death. mdpi.comnih.gov Docking studies of a 2-isoxazoline derivative against glucosamine-6-phosphate synthase, another potential antimicrobial target, have also been explored to understand binding interactions. researchgate.net
Antifungal Mechanism: Several dihydroisoxazole derivatives have shown activity against fungal pathogens. nih.gov While the precise mechanisms are still under investigation for many compounds, a plausible mode of action is the inhibition of ergosterol (B1671047) biosynthesis. mdpi.com Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its synthesis is a well-established target for antifungal drugs. nih.gov The selective activity of some isoxazole-based compounds against fungi, with minimal effects on bacterial or mammalian cells, supports the hypothesis of a fungus-specific target like ergosterol synthesis. mdpi.com Additionally, related oxazoline (B21484) scaffolds have been found to target β-tubulin in Fusarium graminearum, suggesting that disruption of the cytoskeleton could be another potential mechanism for this class of heterocycles. nih.gov
Immunomodulatory Effects and Underlying Molecular Mechanisms of Dihydroisoxazoles
Isoxazole-derived compounds are known to possess immunomodulatory effects, which are primarily understood through their interaction with Transglutaminase 2 (TG2). acs.orgnih.gov TG2 is deeply involved in inflammatory processes. scilit.com In celiac disease, TG2 catalyzes the site-specific deamidation of gluten peptides, a post-translational modification that significantly enhances their ability to stimulate an immune response in genetically susceptible individuals. acs.org By inhibiting TG2, dihydroisoxazole derivatives can prevent this key step in the inflammatory cascade of celiac disease. This targeted inhibition makes TG2 an attractive therapeutic target for a range of inflammatory and fibrotic conditions where its activity is aberrantly regulated. acs.orgscilit.com
Antiprotozoal and Antiparasitic Mechanism of Action of Dihydroisoxazole Derivatives
Compounds featuring the 4,5-dihydroisoxazole ring have been reported to have antiparasitic and insecticidal activity. researchgate.netnih.govgoogle.com The isoxazoline (B3343090) class, in general, has been successfully developed for controlling ecto- and endoparasite infestations in animals. google.com The precise molecular mechanism of action for many of these derivatives against parasites is not fully elucidated but is an area of active research. Established antiparasitic drugs often work by targeting parasite-specific biological pathways or molecules. bvsalud.org These can include disrupting ion transport across cell membranes, inhibiting crucial enzymes like trypanothione (B104310) reductase, interfering with nucleic acid synthesis, or binding to structural proteins like tubulin to prevent microtubule formation. bvsalud.orgnih.govresearchgate.net It is hypothesized that dihydroisoxazole derivatives exert their antiparasitic effects by interfering with one or more of these or similar vital parasitic processes.
Synthetic Transformations and Chemical Utility of the 4,5 Dihydroisoxazole Core
Ring-Opening Reactions and Derivatization into Other Heterocyclic Systems
The strategic cleavage of the 4,5-dihydroisoxazole ring opens avenues to a variety of other heterocyclic systems. The N-O bond, being the most labile, is the typical site of initial fragmentation, leading to intermediates that can be trapped or induced to cyclize into new ring systems. While specific studies on 5-butyl-3-phenyl-4,5-dihydroisoxazole are not extensively documented, the reactivity of analogous 3,5-disubstituted 4,5-dihydroisoxazoles provides a strong precedent for its synthetic potential.
One notable transformation is the conversion of isoxazoles into pyridines . This often involves a rhodium carbenoid-induced ring expansion, which proceeds through an ylide intermediate, rearrangement to a dihydropyridine, and subsequent oxidation. nih.gov Although this has been demonstrated on isoxazoles, the underlying principle of ring expansion could potentially be adapted for their dihydro counterparts.
Furthermore, the 4,5-dihydroisoxazole nucleus can be a precursor to other five-membered heterocycles such as pyrazoles . The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. youtube.comorganic-chemistry.orgmdpi.com Reductive opening of the dihydroisoxazole (B8533529) ring of this compound would yield a β-hydroxyketone, which, after oxidation and subsequent reaction with hydrazine, could provide a pathway to substituted pyrazoles. Additionally, N-nitroso-4,5-dihydropyrazoles have been shown to eliminate nitrogen upon heating to furnish 4,5-dihydroisoxazole derivatives, suggesting a potential, albeit reverse, synthetic connection between these two heterocyclic systems. pleiades.onlineresearchgate.net
Transformations into six-membered heterocyclic systems like pyrimidines are also conceivable. For instance, nucleophilic ring opening of related isoxazolopyrimidine systems has been shown to yield derivatives of pyrimidinylmethylamino acid amides. nih.gov This suggests that a suitably functionalized intermediate derived from the ring opening of this compound could potentially undergo cyclization with an appropriate nitrogen source to form a pyrimidine (B1678525) ring.
The following table summarizes potential heterocyclic transformations of the 4,5-dihydroisoxazole core based on analogous systems.
| Starting Material Analogue | Reagents and Conditions | Resulting Heterocycle | Reference |
| 3,5-Disubstituted Isoxazoles | Rhodium Carbenoid, Heat | Polysubstituted Pyridines | nih.gov |
| N-Nitroso-4,5-dihydropyrazoles | Heat | 4,5-Dihydroisoxazoles | pleiades.onlineresearchgate.net |
| 2-Oxo-3-phenylisoxazolo[2,3-a]pyrimidine | Optically active amino acid amides | Pyrimidinylmethylamino acid amides | nih.gov |
Functional Group Interconversions on the Dihydroisoxazole Scaffold
Beyond the reactivity of the heterocyclic core itself, the substituents on the this compound scaffold can be chemically modified to introduce new functionalities. This allows for the fine-tuning of the molecule's properties and for its elaboration into more complex structures.
The phenyl group at the C3 position is amenable to electrophilic aromatic substitution reactions. For instance, nitration of 5-phenylisoxazole (B86612) and 3-methyl-5-phenylisoxazole (B94393) has been successfully achieved using nitric acid in either sulfuric acid or acetic anhydride (B1165640). clockss.orgresearchgate.net These studies indicate that the phenyl ring can be functionalized, with the position of substitution being influenced by the reaction conditions and the existing substituents on the isoxazole (B147169) ring. It is plausible that this compound would undergo similar transformations, allowing for the introduction of nitro, halo, or acyl groups onto the phenyl ring.
The butyl group at the C5 position also presents opportunities for functionalization, primarily through free-radical reactions at positions activated by the adjacent stereocenter or through oxidation. While specific examples for a C5-butyl group are scarce, the general principles of aliphatic C-H activation could be applied. For instance, selective oxidation of the butyl chain could introduce hydroxyl or carbonyl functionalities, providing handles for further synthetic manipulations. The chemoselective oxidation of the N-substituent in isoxazolidines using ruthenium tetroxide has been demonstrated, suggesting that with the appropriate reagents, selective oxidation of the C5-alkyl chain might be achievable. mdpi.com
Application as Synthons for Complex Molecule Synthesis (e.g., β-hydroxyketones, γ-aminoalcohols)
One of the most powerful applications of the 4,5-dihydroisoxazole moiety is its role as a masked carbonyl group, which upon reductive ring cleavage, reveals valuable acyclic building blocks such as β-hydroxyketones and γ-aminoalcohols. This strategy is particularly useful as the initial 1,3-dipolar cycloaddition reaction used to form the dihydroisoxazole ring often proceeds with high stereocontrol, allowing for the synthesis of enantiomerically enriched products.
The conversion of 4,5-dihydroisoxazoles to β-hydroxyketones is typically achieved through catalytic hydrogenation. Raney nickel (Ra-Ni) is a commonly employed catalyst for this transformation. electronicsandbooks.com The reaction involves the hydrogenolysis of the weak N-O bond, followed by hydrolysis of the resulting enamine intermediate. The conditions for this reduction are generally mild, preserving other functional groups in the molecule.
Alternatively, reduction with stronger hydride reagents like lithium aluminum hydride (LiAlH4) leads to the formation of γ-aminoalcohols . organic-chemistry.orgnih.govjocpr.comdiva-portal.org In this case, both the N-O bond and the imine intermediate are reduced. This transformation is highly valuable as γ-aminoalcohols are important structural motifs in many natural products and pharmaceuticals.
The table below outlines typical conditions for these reductive transformations based on studies of analogous 3,5-disubstituted 4,5-dihydroisoxazoles.
| Target Molecule | Reagents and Conditions | Starting Material Analogue | Reference |
| β-Hydroxyketone | Raney Nickel, H₂ | 3,5-Disubstituted 4,5-dihydroisoxazole | electronicsandbooks.com |
| γ-Aminoalcohol | LiAlH₄, THF | 3,5-Disubstituted 4,5-dihydroisoxazole | organic-chemistry.orgnih.govjocpr.comdiva-portal.org |
Development of 4,5-Dihydroisoxazole-Based Chemical Probes and Research Tools
The 4,5-dihydroisoxazole scaffold has emerged as a valuable component in the design of chemical probes and research tools for chemical biology. Its stable, yet reactive, nature allows for its incorporation into larger molecules designed to interact with biological targets. These probes can be used for a variety of applications, including activity-based protein profiling, target identification, and fluorescence imaging.
The development of fluorescent probes based on the isoxazole core has been reported. For example, the introduction of a fluorine substituent into 3,5-diarylisoxazoles has been shown to enhance fluorescence intensity. youtube.com This suggests that the 3-phenyl group of this compound could be modified with fluorophores to create fluorescent probes. Such probes could be used to visualize biological processes or to track the localization of the molecule within cells.
Furthermore, the 4,5-dihydroisoxazole moiety can be functionalized with reactive groups suitable for bioconjugation . By introducing moieties such as alkynes, azides, or maleimides onto the dihydroisoxazole scaffold, these molecules can be covalently attached to biomolecules like proteins or nucleic acids. ub.edugoogle.com This allows for the creation of targeted probes or for the study of the interactions between the dihydroisoxazole-containing molecule and its biological target. The synthesis of functionalized 4,5-dihydroisoxazoles with a view towards creating combinatorial libraries for biological screening highlights the utility of this scaffold in medicinal chemistry and drug discovery. nuph.edu.uaresearchgate.netnih.govnih.govnbuv.gov.ua
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
